3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a difluorobenzamide core linked to a piperazine moiety substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 1-(2-methoxyphenyl)piperazine through the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine under basic conditions.
Attachment of the Ethyl Linker: The intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linker, forming N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amine.
Coupling with Difluorobenzoyl Chloride: The final step involves the acylation of the amine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3,4-dihydroxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide.
Reduction: Formation of 3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, particularly receptors in the central nervous system.
Medicine: Potential therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and schizophrenia.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the central nervous system. It is believed to act as a ligand for serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter release and influencing mood and behavior. The compound’s binding affinity and selectivity for these receptors contribute to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine
- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine
Uniqueness
3,4-difluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to the presence of the difluorobenzamide core, which imparts distinct physicochemical properties and enhances its binding affinity for serotonin receptors. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
3,4-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADKVQICDNXFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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